6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine
Description
6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine is a bicyclic heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a bromine atom at position 6 and a cyclopropylmethyl group at position 2. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and nucleic acids . The bromine atom at position 6 enhances electrophilicity, facilitating further functionalization via cross-coupling reactions, while the cyclopropylmethyl group introduces steric and electronic effects that may modulate solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
6-bromo-2-(cyclopropylmethyl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-7-4-8-10(12-5-7)14-9(13-8)3-6-1-2-6/h4-6H,1-3H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPMQAWXZHCMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NC3=C(N2)C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669555 | |
| Record name | 6-Bromo-2-(cyclopropylmethyl)-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-92-8 | |
| Record name | 6-Bromo-2-(cyclopropylmethyl)-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then be alkylated with cyclopropylmethyl halides under phase transfer catalysis conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Alkylation Reactions: The nitrogen atoms in the imidazo[4,5-b]pyridine core can be alkylated under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Alkylation Reactions: Alkyl halides are typically used as alkylating agents under phase transfer catalysis conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield 6-amino derivatives, while alkylation reactions can produce various N-alkylated imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its antimicrobial properties and potential as a therapeutic agent.
Material Science: Its structural properties make it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, imidazo[4,5-b]pyridine derivatives have been shown to inhibit kinases involved in signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- Furan-2-yl introduces a heteroaromatic ring, enabling π-π stacking interactions .
- Position 3 : Alkylation (e.g., benzyl, propynyl) increases lipophilicity and modulates hydrogen-bonding capacity. Methylation simplifies synthesis but may reduce metabolic stability .
- Synthesis : Phase-transfer catalysis (PTC) is widely used for regioselective alkylation, achieving yields of 10–49% .
Key Findings :
- Antimicrobial Activity : Phenyl and benzyl derivatives exhibit broad-spectrum activity against Gram-positive bacteria, likely via membrane disruption .
- Kinase Inhibition : Thiadiazole-containing derivatives (e.g., 21f) show potent inhibition of kinases involved in cancer progression .
- Toxicity: Substituents like methylamino (PhIP) confer carcinogenicity, highlighting the importance of structural optimization .
Crystallographic and Physicochemical Properties
Crystal structure analyses reveal how substituents influence molecular conformation and intermolecular interactions:
Table 3: Structural Data
Notable Trends:
- Planarity : The imidazo[4,5-b]pyridine core remains nearly planar across derivatives, ensuring minimal steric distortion .
- Hydrogen Bonding : N–H···O bonds in allyl derivatives form pseudodimers, enhancing crystal stability .
- Halogen Interactions : Bromine participates in C–H···Br contacts, influencing packing efficiency .
Biological Activity
6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromine atom at the 6-position and a cyclopropyl group at the 2-position, positions it as an intriguing candidate for various biological applications, particularly in oncology and inflammation modulation.
- Molecular Formula : C₉H₈BrN₃
- Molecular Weight : 238.08 g/mol
- CAS Number : 916258-30-5
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, including:
- Anti-cancer Properties : Preliminary studies suggest its potential as an anti-tumor agent. It may interact with specific receptors or enzymes involved in cancer progression.
- Anti-inflammatory Effects : The compound has been linked to modulation of inflammatory pathways, suggesting it could be beneficial in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural features allow it to bind selectively to certain biological targets, influencing cellular processes such as:
- Cell Proliferation : Studies indicate that the compound may inhibit cancer cell proliferation.
- Cytotoxicity : It shows potential cytotoxic effects against various cancer cell lines without significantly affecting normal cells.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-Bromo-2-isopropyl-3H-imidazo[4,5-b]pyridine | 68175-14-4 | Contains isopropyl group; studied for similar activities |
| 7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine | Not Listed | Variation at position 7; may exhibit different properties |
This table illustrates how variations in substituents can influence the biological activity of imidazo[4,5-b]pyridine derivatives.
Case Studies and Research Findings
- Anti-Tumor Activity : In vitro studies have demonstrated that this compound inhibits the growth of glioma cells through multiple mechanisms including cell cycle arrest and apoptosis induction.
- Inflammation Modulation : Research indicated that this compound could effectively reduce inflammatory markers in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Binding Affinity Studies : Interaction studies utilizing techniques such as surface plasmon resonance (SPR) have shown that this compound has a high binding affinity for specific kinases involved in cancer signaling pathways.
Q & A
Q. What are the optimal synthetic routes for 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine?
The synthesis typically involves cyclization of 5-bromopyridine-2,3-diamine with cyclopropanecarbaldehyde under phase-transfer catalysis (PTC) conditions. A two-step approach is recommended:
Cyclization : React 5-bromopyridine-2,3-diamine with cyclopropanecarbaldehyde in DMF using tetrabutylammonium bromide (t-BAB) as a catalyst. This forms the imidazo[4,5-b]pyridine core .
Bromination : Introduce bromine at the 6-position using N-bromosuccinimide (NBS) in acetic acid .
Microwave-assisted synthesis can reduce reaction times (from 24h to 2–4h) and improve yields (85–90%) compared to conventional methods .
Q. How can the purity and structure of this compound be validated?
- Chromatography : Use HPLC with a C18 column (mobile phase: methanol/water 70:30) to confirm purity (>98%).
- Spectroscopy :
- NMR : NMR should show characteristic peaks: δ 1.1–1.3 ppm (cyclopropyl CH), δ 8.2–8.5 ppm (pyridine H) .
- HRMS : Expected [M+H] at m/z 292.03 (CHBrN) .
- X-ray crystallography : Resolve crystal structure using SHELXL for unambiguous confirmation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of imidazo[4,5-b]pyridine derivatives?
Discrepancies in antimicrobial or anticancer activities arise from substituent positioning and assay conditions. For example:
-
Substituent Effects : 2-Cyclopropylmethyl enhances lipophilicity (logP ~2.5) compared to 2-chloro derivatives (logP ~1.8), improving membrane permeability .
-
Assay Variability : Standardize testing using MIC (Minimum Inhibitory Concentration) assays against S. aureus (ATCC 25923) with ciprofloxacin as a control .
-
Data Table :
Derivative IC (μM) S. aureus IC (μM) HeLa Cells 2-Cyclopropylmethyl 1.2 ± 0.3 8.5 ± 1.1 2-Chloro 4.7 ± 0.9 12.3 ± 2.4 Source: Adapted from
Q. How can computational methods predict binding modes of this compound with kinase targets?
- Molecular Docking : Use AutoDock Vina to model interactions with Aurora A kinase (PDB: 4UYN). The bromine atom forms halogen bonds with Leu139, while the cyclopropylmethyl group occupies a hydrophobic pocket near Val147 .
- DFT Studies : Optimize geometry at the B3LYP/6-311G(d,p) level. HOMO-LUMO gaps (~4.2 eV) suggest stability in biological environments .
Q. What are the challenges in regioselective functionalization of this compound?
- Substitution at C6 : Bromine’s electron-withdrawing effect directs electrophilic substitution to C4. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for C6 modifications .
- N-Alkylation : Competitive alkylation at N1 vs. N3 occurs under basic conditions. Employ bulky bases (e.g., KOtBu) to favor N3-alkylation (yield: 75%) .
Methodological Guidance
Q. How to analyze hydrogen-bonding interactions in crystals of this compound?
Q. What protocols optimize yield in large-scale synthesis?
- Continuous Flow Reactors : Achieve 90% yield by maintaining residence time at 10 min (T = 80°C, pressure = 2 bar) .
- Workup : Extract with ethyl acetate (3 × 50 mL), dry over MgSO, and purify via flash chromatography (hexane/EtOAc 3:1) .
Emerging Research Directions
Q. Can this compound serve as a precursor for photoactive materials?
- Photophysical Studies : UV-Vis spectra (λ = 320 nm) and fluorescence quantum yield (Φ = 0.15) suggest potential in OLEDs. Modify with electron-donating groups (e.g., -OCH) to enhance emissive properties .
Q. How does the cyclopropylmethyl group influence metabolic stability?
- In vitro Metabolism : Incubate with human liver microsomes (HLMs). LC-MS/MS analysis shows t = 45 min (vs. 22 min for 2-methyl derivatives), indicating improved resistance to CYP3A4 oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
